6-Amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile follows IUPAC conventions for fused heterocyclic systems. Its full IUPAC name is 6-amino-4-(2-hydroxynaphthalen-1-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile . This nomenclature reflects:
- The pyrano[2,3-c]pyrazole core, where a pyran ring (oxygen-containing six-membered ring) is fused to a pyrazole ring (five-membered ring with two adjacent nitrogen atoms) at positions 2 and 3.
- Substituents:
The compound’s molecular formula is C₁₈H₁₄N₄O₂ , with a molecular weight of 318.33 g/mol . Its SMILES notation (CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC4=CC=CC=C43)O) and InChIKey (DFTOBTKXBBLOHK-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers for databases and cheminformatics applications.
Molecular Geometry and Stereochemical Considerations
The molecule adopts a flattened boat conformation in the pyran ring, as observed in crystallographic studies of analogous pyrano[2,3-c]pyrazoles. Key geometric features include:
- Intramolecular hydrogen bonding : The hydroxyl group (-OH) on the naphthyl moiety forms a hydrogen bond with the pyrazole N-atom (O–H···N), creating a planar six-membered ring (r.m.s. deviation = 0.0094 Å). This interaction stabilizes the conformation and reduces steric strain.
- Dihedral angles :
- Stereoelectronic effects : The electron-withdrawing cyano group at position 5 influences charge distribution, while the amino group at position 6 participates in hydrogen-bonding networks.
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction studies of structurally similar compounds reveal the following parameters for this class:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 13.142 Å, b = 21.563 Å, c = 10.097 Å |
| β angle | 99.22° |
| Z | 4 |
| V | 2824.4 ų |
Key observations:
- Hydrogen-bonding networks : Intermolecular N–H···O and C–H···π interactions stabilize the crystal lattice.
- Packing motifs : Molecules arrange into zigzag chains via N–H···N bonds, with π-π stacking between pyrazole rings (centroid-centroid distance = 3.621 Å).
- Thermal ellipsoids : Atomic displacement parameters indicate minimal disorder, confirming conformational rigidity.
Comparative Analysis with Pyrano[2,3-c]pyrazole Core Derivatives
The structural and electronic features of this compound distinguish it from other pyrano[2,3-c]pyrazole derivatives:
- Electronic effects : The 2-hydroxynaphthyl group provides extended conjugation compared to phenyl or substituted phenyl derivatives, red-shifting UV-Vis absorption.
- Steric bulk : The naphthyl moiety introduces greater steric hindrance than smaller aryl groups, affecting reactivity in substitution reactions.
- Hydrogen-bonding capacity : Unlike methoxy- or chloro-substituted derivatives, the hydroxyl group on the naphthyl ring enables stronger intermolecular interactions, influencing solubility and crystallinity.
Properties
IUPAC Name |
6-amino-4-(2-hydroxynaphthalen-1-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-9-14-16(12(8-19)17(20)24-18(14)22-21-9)15-11-5-3-2-4-10(11)6-7-13(15)23/h2-7,16,23H,20H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTOBTKXBBLOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the dihydropyrano[2,3-c]pyrazole class, known for its diverse biological activities. This article delves into its biological activity, synthesizing available research findings and data to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 252.27 g/mol. The structure features a dihydropyrano core fused with a pyrazole ring, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : In a study screening various derivatives against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria, compounds showed inhibition zones ranging from 0 to 31 mm at a concentration of 50 μg/well. Comparatively, the standard drug ciprofloxacin exhibited inhibition zones of 21 to 32 mm against these strains .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds in this class have demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Anti-inflammatory Activity
In vitro studies have shown that derivatives of this compound exhibit anti-inflammatory properties superior to standard anti-inflammatory agents like curcumin. This suggests potential therapeutic applications in inflammatory diseases .
Cytotoxicity and Antitumor Activity
Research indicates that certain derivatives possess cytotoxic effects on cancer cell lines. For example:
- Cell Line Studies : Compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests that these compounds could be further explored as potential anticancer agents .
Synthesis Methods
The synthesis of This compound can be achieved through multicomponent reactions involving readily available starting materials. Typical methods include:
- Three-component reactions involving hydrazine derivatives and appropriate aldehydes under acidic conditions.
- Catalyzed reactions using montmorillonite K10 or other solid acid catalysts at elevated temperatures .
Study 1: Antimicrobial Screening
A study conducted on synthesized pyrazole derivatives included This compound , which exhibited promising antibacterial activity against both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 25 μg/mL for effective compounds compared to standard antibiotics .
Study 2: Antioxidant Assessment
In another study assessing antioxidant properties using DPPH and ABTS assays, the compound showed significant radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative stress-related damage .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as an antioxidant , anti-inflammatory , and anticancer agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit strong antioxidant properties. For instance, studies have shown that related pyrazole compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory pathways has been documented. In vitro studies suggest that it can modulate cytokine production and reduce inflammatory markers, indicating potential use in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells. Its mechanism involves the inhibition of specific kinases and the modulation of cell signaling pathways associated with cancer progression .
Case Studies
Chemical Reactions Analysis
Nucleophilic Reactions at the 5-Amino Group
The 5-amino group participates in condensation and acylation reactions, forming Schiff bases or amides. For example:
-
Acylation with acid chlorides : Reacts with acetyl chloride in THF to yield N-acetyl derivatives (83–92% yield) .
-
Schiff base formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under solvent-free conditions to form imines (70–85% yield) .
Table 1: Representative Acylation Reactions
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 92 | THF, 25°C, 4h | |
| Benzoyl chloride | N-Benzoyl derivative | 87 | DCM, 0°C, 2h | |
| 4-Nitrobenzaldehyde | Schiff base (imine) | 85 | Solvent-free, 80°C |
Cyclization and Ring Expansion
The pyrano-pyrazole scaffold undergoes cycloaddition and ring-expansion reactions. For instance:
-
Cyclocondensation with β-diketones : Forms fused pyrazolo[3,4-b]pyridines in acetic acid (75–88% yield) .
-
Microwave-assisted annulation : With enaminones, generates tricyclic derivatives (e.g., pyrazolo-quinolines) in 68–82% yield .
Table 2: Cyclization Reactions
| Substrate | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Hexafluoroacetylacetone | Pyrazolo[3,4-b]pyridine | Acetic acid, reflux, 6h | 88 | |
| Enaminone (R = Ph) | Pyrazolo[3,4-b]quinoline | Microwave, 120°C, 20 min | 82 |
Hydroxynaphthyl Modifications
The 2-hydroxynaphthyl group undergoes:
-
O-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in K₂CO₃/DMF to form ethers (65–78% yield) .
-
Oxidation : Converts to naphthoquinone derivatives using MnO₂ in dichloromethane (55–60% yield) .
Carbonitrile Reactivity
-
Hydrolysis : With H₂SO₄ (20%), forms the corresponding carboxylic acid (90% yield) .
-
Reduction : Using LiAlH₄, reduces to the primary amine (72% yield) .
Biological Interaction Studies
The compound shows enzyme inhibition via hydrogen bonding and π-π stacking:
-
Chk1 kinase inhibition : Docking studies reveal interactions with Cys87 and Glu91 residues (binding energy: −9.2 kcal/mol) .
-
Antimicrobial activity : MIC values of 62.5–250 µg/mL against E. coli and B. subtilis .
Table 3: Biological Activity Data
| Target | Assay Type | IC₅₀/MIC | Source |
|---|---|---|---|
| Chk1 kinase | Docking simulation | −9.2 kcal/mol | |
| E. coli | Broth microdilution | 62.5 µg/mL | |
| B. subtilis | Agar diffusion | 125 µg/mL |
Comparison with Structural Analogs
Key differences in reactivity arise from substituent variations:
Table 4: Reactivity Trends in Analogs
| Analog Substituent | Reaction Site | Notable Behavior | Source |
|---|---|---|---|
| 4-Fluorophenyl (vs. hydroxynaphthyl) | C-4 | Enhanced lipophilicity; slower hydrolysis | |
| Sulfonyl group (vs. carbonitrile) | C-5 | Increased solubility in polar solvents |
Synthetic Limitations and Challenges
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent-Driven Bioactivity : Hydroxyl, methoxy, and halogen groups significantly influence target engagement and potency. The naphthyl group’s steric bulk may offer unique binding advantages in anticancer contexts.
Synthetic Optimization : Green chemistry methods (e.g., aqueous TPGS-750-M ) achieve high yields, while complex substituents (e.g., 11t ) require tailored protocols.
Structural-Activity Relationships (SAR): Hydroxyl Position: 2-Hydroxy substitution (AMDPC ) is critical for anti-cancer activity. Aromatic Bulk: Naphthyl groups may improve binding but necessitate solubility-enhancing strategies (e.g., nanoformulation).
Q & A
Q. Basic
- Solvent selection : Aqueous ethanol (1:1 v/v) minimizes side reactions and enhances solubility .
- Catalyst loading : Urea (10 mol%) or CTACl (cetyltrimethylammonium chloride) improves reaction kinetics without requiring inert atmospheres .
- Temperature control : Room temperature (25–30°C) prevents decomposition of heat-sensitive intermediates .
How do substituents on the aryl group influence biological activity in pyrano[2,3-c]pyrazole derivatives?
Advanced
Substituents modulate electronic and steric properties, affecting bioactivity:
- Electron-withdrawing groups (e.g., NO₂) : Enhance calcium channel blockade (e.g., antihypertensive activity in 4-(2-nitrophenyl) derivatives, IC₅₀ = 12.3 µM vs. nifedipine IC₅₀ = 8.5 µM) .
- Electron-donating groups (e.g., OCH₃) : Improve antibacterial efficacy (MIC = 16 µg/mL against S. aureus) by increasing membrane permeability .
- Hydroxyl/naphthyl groups : The 2-hydroxy-1-naphthyl moiety in the target compound may enhance π-π stacking with biological targets, though specific data requires further validation .
How can contradictions in reported catalytic efficiencies be resolved?
Advanced
Discrepancies in catalyst performance (e.g., urea vs. ionic liquids) arise from:
- Reaction medium polarity : Ionic liquids ([Et₃NH][HSO₄]) stabilize charged intermediates better than aqueous ethanol, accelerating cyclization .
- Substrate scope : Bulky aldehydes (e.g., naphthaldehyde) may favor urea’s mild conditions to avoid steric hindrance .
Methodological resolution :
Conduct kinetic studies under standardized conditions (solvent, temperature).
Compare turnover numbers (TON) and activation energies via Arrhenius plots.
What role does crystal packing play in the compound’s physicochemical properties?
Advanced
X-ray data shows intermolecular N–H···N hydrogen bonds and π-π interactions (centroid separation = 3.621 Å) create a 2D network . These interactions:
- Enhance thermal stability : Higher melting points (198–247°C) compared to non-planar analogs .
- Reduce solubility : Strong lattice energy necessitates polar aprotic solvents (e.g., DMSO) for biological assays .
What computational approaches predict the compound’s reactivity and binding modes?
Q. Advanced
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic attack sites .
- Molecular docking : Simulate binding to calcium channels (e.g., Cav1.2) using AutoDock Vina. The naphthyl group shows hydrophobic interactions with Leu-1105 and Tyr-1153 residues .
How can mechanistic pathways be validated for the MCR synthesis?
Q. Advanced
- Isolation of intermediates : Quench reactions at timed intervals to identify pyrazole and Knoevenagel adducts via LC-MS .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole ring .
- Kinetic isotope effects (KIE) : Compare rates with deuterated malononitrile (C≡N → C≡D) to confirm rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
